(4E)-2-Oxohexenoic acid
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Overview
Description
2-oxohex-4-enoic acid is a 2-oxo monocarboxylic acid. It derives from a hex-4-enoic acid. It is a conjugate acid of a 2-oxohex-4-enoate.
Scientific Research Applications
Synthesis and Inhibition Properties
- (4E)-2-Oxohexenoic acid derivatives have been synthesized and tested for their inhibition properties against human carbonic anhydrase I and II isoenzymes. These derivatives show strong inhibition, suggesting potential applications in physiological processes involving carbonic anhydrase (Oktay et al., 2016).
Microwave-Assisted Synthesis
- A study explored microwave-assisted synthesis of 4-oxo-2-butenoic acid (a related compound) by aldol-condensation, offering a versatile method for generating biologically active species and intermediates (Uguen et al., 2021).
Electrochemical Studies
- Research involving the electrochemical behavior of substances like 4-chlorophenol led to the identification of intermediates such as 1,4-benzoquinone and maleic acid, which includes the formation of 4-oxo-2-butenoic acid under certain conditions. This is relevant for understanding wastewater treatment processes (Rodrigo et al., 2001).
Antioxidant Activity Studies
- The antioxidant activities of phenolic acids, which may include derivatives of this compound, were investigated to understand the influence of different functional groups on antioxidant properties (Chen et al., 2020).
Antibacterial Activity
- New compounds structurally related to this compound have been studied for their antibacterial properties, demonstrating the potential for such compounds in combating bacterial infections (Cheng et al., 2018).
properties
Molecular Formula |
C6H8O3 |
---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
(E)-2-oxohex-4-enoic acid |
InChI |
InChI=1S/C6H8O3/c1-2-3-4-5(7)6(8)9/h2-3H,4H2,1H3,(H,8,9)/b3-2+ |
InChI Key |
XGNKMQBCAVIQOR-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CC(=O)C(=O)O |
SMILES |
CC=CCC(=O)C(=O)O |
Canonical SMILES |
CC=CCC(=O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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